2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol
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Overview
Description
2-({1,4-Dioxaspiro[45]decan-8-yl}amino)propan-1-ol is a chemical compound with the molecular formula C11H21NO3 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-8-one, through a reaction between cyclohexanone and ethylene glycol in the presence of an acid catalyst.
Amination: The spirocyclic intermediate is then reacted with an appropriate amine, such as 2-amino-1-propanol, under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of the target compound.
1,4-Dioxaspiro[4.5]decan-8-ol: Another related compound with similar structural features.
Uniqueness
2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol is unique due to its specific spirocyclic structure combined with an amino alcohol functional group. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H21NO3/c1-9(8-13)12-10-2-4-11(5-3-10)14-6-7-15-11/h9-10,12-13H,2-8H2,1H3 |
InChI Key |
VQANZANQUPYCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
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